molecular formula C9H5Cl2N B12978763 3,8-Dichloroquinoline

3,8-Dichloroquinoline

Cat. No.: B12978763
M. Wt: 198.05 g/mol
InChI Key: TXFADENWBNZTTG-UHFFFAOYSA-N
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Description

3,8-Dichloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and are used as building blocks in the synthesis of various pharmaceuticals. The presence of chlorine atoms at the 3 and 8 positions of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dichloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the direct chlorination of quinoline using chlorine gas or other chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).

Another approach involves the cyclization of appropriate precursors. For example, the reaction of 3-chloroaniline with diethyl oxalate under acidic conditions can yield this compound through a series of cyclization and chlorination steps .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient large-scale synthesis. The final product is typically purified through recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,8-Dichloroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution:

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 3-methoxy-8-chloroquinoline, while oxidation can produce quinoline-3,8-dione derivatives.

Scientific Research Applications

3,8-Dichloroquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: It is employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Derivatives of this compound are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,8-Dichloroquinoline and its derivatives often involves interaction with specific molecular targets. For instance, in antimalarial applications, it can inhibit the heme polymerase enzyme in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . In antibacterial applications, it may interfere with bacterial DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: Another dichloroquinoline derivative with chlorine atoms at the 4 and 7 positions.

    3,6-Dichloroquinoline: Similar to 3,8-Dichloroquinoline but with chlorine atoms at the 3 and 6 positions. It has different reactivity and applications.

    2,4-Dichloroquinoline: Chlorine atoms at the 2 and 4 positions, used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and its potential as a versatile intermediate in organic synthesis make it a valuable compound in both academic and industrial research.

Properties

Molecular Formula

C9H5Cl2N

Molecular Weight

198.05 g/mol

IUPAC Name

3,8-dichloroquinoline

InChI

InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H

InChI Key

TXFADENWBNZTTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)Cl

Origin of Product

United States

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